molecular formula C32H34N2O9S B12012127 Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12012127
M. Wt: 622.7 g/mol
InChI Key: HSOOMPGALKJXHF-LCUIJRPUSA-N
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Description

Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the allyl, butoxybenzoyl, and trimethoxyphenyl groups. Common reagents used in these reactions include:

    Pyrrole synthesis: Starting with a suitable diketone and an amine, often under acidic conditions.

    Thiazole synthesis: Using a thioamide and a haloketone.

    Allylation: Employing allyl bromide in the presence of a base like potassium carbonate.

    Butoxybenzoylation: Using 4-butoxybenzoyl chloride with a base such as triethylamine.

    Trimethoxyphenylation: Introducing the trimethoxyphenyl group via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, often using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide with potassium carbonate in acetone.

Major Products

    Oxidation: Formation of ketones from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology

In biological research, this compound is explored for its potential bioactivity. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers investigate this compound for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H34N2O9S

Molecular Weight

622.7 g/mol

IUPAC Name

prop-2-enyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3,4,5-trimethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H34N2O9S/c1-7-9-15-42-21-12-10-19(11-13-21)26(35)24-25(20-16-22(39-4)28(41-6)23(17-20)40-5)34(30(37)27(24)36)32-33-18(3)29(44-32)31(38)43-14-8-2/h8,10-13,16-17,25,35H,2,7,9,14-15H2,1,3-6H3/b26-24-

InChI Key

HSOOMPGALKJXHF-LCUIJRPUSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C(=C4)OC)OC)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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